Crotylamine vs. Allylamine: Boiling Point and Vapour Pressure Differentiation for Distillation-Based Purification
Crotylamine exhibits a substantially higher boiling point (88.5 °C at 760 mmHg) compared to allylamine (55–58 °C at 760 mmHg) [1]. This 30–33 °C elevation facilitates separation from low-boiling contaminants and simplifies fractional distillation in multi-step synthetic sequences. Concomitantly, crotylamine's vapour pressure at 25 °C (61.0 mmHg) is lower than that of allylamine (~263 mmHg, calculated from Antoine constants), reducing evaporative loss during ambient-temperature handling and improving containment in open-vessel protocols .
| Evidence Dimension | Boiling point and vapour pressure |
|---|---|
| Target Compound Data | Bp 88.5 °C (760 mmHg); Vp 61.0 mmHg (25 °C) |
| Comparator Or Baseline | Allylamine: Bp 55–58 °C (760 mmHg); Vp ~263 mmHg (25 °C) |
| Quantified Difference | ΔBp ≈ +30–33 °C; Vp ratio ≈ 0.23× |
| Conditions | Predicted and experimental values at standard atmospheric pressure (760 mmHg) and 25 °C |
Why This Matters
The higher boiling point and lower vapour pressure of crotylamine offer tangible advantages for purification by distillation and for minimizing volatile-amine emissions during bench-scale synthesis, directly influencing procurement decisions where process safety and yield retention are criteria.
- [1] Wikipedia. Allylamine. Boiling point 55–58 °C. https://en.wikipedia.org/wiki/Allylamine (accessed 2026-05-12). View Source
